4-Acetylbenzene-1-sulfonyl fluoride

Catalog No.
S3325599
CAS No.
455-25-4
M.F
C8H7FO3S
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbenzene-1-sulfonyl fluoride

CAS Number

455-25-4

Product Name

4-Acetylbenzene-1-sulfonyl fluoride

IUPAC Name

4-acetylbenzenesulfonyl fluoride

Molecular Formula

C8H7FO3S

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C8H7FO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3

InChI Key

GCMYDSDIXNHNKU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)F

4-Acetylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of both an acetyl group and a sulfonyl fluoride group attached to a benzene ring. Its molecular formula is C8H7FO3SC_8H_7FO_3S, and it is recognized for its unique reactivity, particularly in chemical biology applications. The sulfonyl fluoride functional group is known for its electrophilic properties, allowing it to form covalent bonds with nucleophiles, which makes it a valuable tool in various synthetic and biological contexts .

ABSF is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also a fluorinating agent and can react with moisture to release toxic hydrogen fluoride gas.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling ABSF.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture.

Fluorinating Agent

-Acetylbenzene-1-sulfonyl fluoride (4-ABSF) is a reagent used in organic chemistry for the purpose of introducing fluorine atoms into organic molecules. This process, called fluorination, is a fundamental step in the synthesis of various important compounds, including pharmaceuticals, agrochemicals, and advanced materials.

Here's how 4-ABSF works: The fluorine atom in 4-ABSF is a good leaving group, meaning it can be readily displaced by nucleophiles (electron-rich species) in a reaction. When 4-ABSF comes into contact with an organic molecule containing a suitable nucleophilic site, the fluorine atom is replaced by the nucleophile, forming a carbon-fluorine bond.

Advantages of 4-ABSF

-ABSF offers several advantages as a fluorinating agent:

  • Relatively mild reaction conditions: 4-ABSF can be effective at room temperature or slightly above, which helps to preserve the integrity of complex molecules.
  • High selectivity: 4-ABSF can selectively fluorinate specific sites in a molecule, depending on the nature of the nucleophilic group.

Research Applications

Due to its beneficial properties, 4-ABSF is a valuable tool for researchers in various fields. Here are some specific examples of its applications in scientific research:

  • Synthesis of fluorinated pharmaceuticals: Fluorine atoms can significantly alter the properties of drugs, such as improving their potency, bioavailability, and metabolic stability. 4-ABSF is employed to introduce fluorine atoms into potential drug molecules [].
  • Development of agrochemicals: Fluorine substitution can enhance the effectiveness of agrochemicals. 4-ABSF is utilized to create fluorinated insecticides, fungicides, and herbicides.
  • Production of advanced materials: Fluorinated materials often possess unique properties, such as improved thermal stability, electrical conductivity, and water repellency. 4-ABSF is involved in the synthesis of these materials.

The reactivity of 4-acetylbenzene-1-sulfonyl fluoride primarily stems from the sulfonyl fluoride moiety, which can undergo nucleophilic attack from various reagents. Common reactions include:

  • Hydrolysis: The sulfonyl fluoride can hydrolyze in aqueous environments, although this reaction is relatively slow compared to other sulfonyl chlorides .
  • Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols, forming stable sulfonamide or sulfonate esters .
  • Fluorination Reactions: This compound can also act as a fluorinating agent, facilitating the introduction of fluorine into organic substrates .

4-Acetylbenzene-1-sulfonyl fluoride exhibits significant biological activity due to its ability to interact covalently with active site residues in enzymes. It has been noted for its potential as a serine protease inhibitor, similar to other sulfonyl fluorides like phenylmethylsulfonyl fluoride. This property allows it to probe enzyme binding sites and assess functionally important protein residues .

The synthesis of 4-acetylbenzene-1-sulfonyl fluoride can be achieved through several methods:

  • Direct Sulfonation: Acetophenone can be treated with sulfur trioxide followed by fluorination to yield the desired sulfonyl fluoride.
  • Acetylation of Sulfonic Acids: Starting from p-toluenesulfonic acid, acetylation can be performed followed by conversion to the fluoride form using reagents like phosphorus pentafluoride .
  • Using Fluorinating Agents: Reaction of acetophenone with sulfur tetrafluoride in the presence of a Lewis acid can also produce this compound efficiently .

4-Acetylbenzene-1-sulfonyl fluoride finds applications in various fields:

  • Chemical Biology: It is used as a reagent for labeling proteins and studying enzyme mechanisms due to its ability to form covalent bonds with active site residues.
  • Organic Synthesis: As a fluorinating agent, it facilitates the introduction of fluorine into organic molecules, which can enhance their biological activity or stability.
  • Pharmaceutical Development: Its reactivity profile makes it useful in designing inhibitors for specific enzymes involved in disease processes .

Studies have shown that 4-acetylbenzene-1-sulfonyl fluoride can interact with various nucleophiles including serine, cysteine, and histidine residues in proteins. These interactions are critical for understanding enzyme functionality and developing selective inhibitors. For instance, its reactivity with serine residues has been explored extensively in the context of serine proteases, demonstrating the compound's utility in probing enzyme mechanisms and interactions .

Several compounds share structural similarities or functional properties with 4-acetylbenzene-1-sulfonyl fluoride. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Phenylmethylsulfonyl fluoridePhenylmethylsulfonyl fluorideCommonly used serine protease inhibitor; less soluble than 4-acetylbenzene-1-sulfonyl fluoride
(2-Aminoethyl)benzenesulfonyl fluoride2-Aminoethylbenzenesulfonyl fluorideMore soluble; often used in protease inhibitor cocktails
4-Fluorobenzenesulfonamide4-FluorobenzenesulfonamideUsed as an intermediate in pharmaceutical synthesis; less reactive than sulfonyl fluorides

Nucleophilic Fluorination Strategies in Sulfonyl Fluoride Synthesis

Nucleophilic fluorination remains the cornerstone for synthesizing 4-acetylbenzene-1-sulfonyl fluoride, leveraging fluoride-chloride exchange reactions. Potassium bifluoride (KHF₂) has emerged as a superior fluoride source compared to traditional potassium fluoride (KF), owing to its enhanced nucleophilicity and reduced hydrolysis side reactions. In a typical procedure, 4-acetylbenzene-1-sulfonyl chloride reacts with KHF₂ in acetonitrile at 60°C for 12 hours, achieving yields exceeding 85% by suppressing competitive sulfonic acid formation. The Sharpless group demonstrated that interfacial hydrogen bonding at the water-organic solvent boundary accelerates fluoride displacement, particularly for electron-deficient aryl sulfonyl chlorides.

Electrochemical methods provide an alternative pathway, converting 4-acetylthiophenol to the target sulfonyl fluoride via anodic oxidation in a two-phase system (CH₃CN/H₂O) with KF as the fluoride source. This approach proceeds through a disulfide intermediate, which undergoes sequential oxidation and fluorination at a platinum anode. Microflow electrochemical reactors reduce reaction times from hours to minutes by optimizing mass transfer and electrode surface-to-volume ratios, achieving 92% conversion in 5 minutes under laminar flow conditions.

Table 1: Comparative Performance of Nucleophilic Fluorination Methods

MethodFluoride SourceTemperature (°C)Time (h)Yield (%)
KHF₂ in CH₃CNKHF₂601285–90
Electrochemical (batch)KF25278
Electrochemical (flow)KF250.0892

Electrophilic Sulfur-Fluorine Bond Formation Techniques

Electrophilic fluorination strategies utilize sulfur dioxide surrogates and fluorine donors to construct the sulfonyl fluoride moiety directly. The Liu-Chen protocol employs copper(II) chloride-catalyzed fluorosulfonylation of 4-acetylbenzenediazonium tetrafluoroborate with DABSO (SO₂ surrogate) and KHF₂, achieving 76% yield at room temperature. A radical mechanism dominates, where aryl radicals generated from diazonium salt decomposition combine with SO₂ to form sulfonyl radicals, followed by fluorine atom transfer from Selectfluor.

Sulfuryl fluoride (SO₂F₂) gas enables direct electrophilic fluorosulfonylation of 4-acetylbenzeneboronic acid under palladium catalysis. Using Pd(OAc)₂/Xantphos in DMF at 80°C, this method achieves 68% yield but requires careful gas handling infrastructure. Recent advances employ flow chemistry to safely meter SO₂F₂, enhancing reproducibility for electron-rich aryl substrates.

Solid-Phase Synthesis Approaches for Functionalized Aromatic Sulfonyl Fluorides

Solid-phase synthesis enables precise functionalization of 4-acetylbenzene-1-sulfonyl fluoride through resin-bound intermediates. Wang resin-functionalized benzenesulfonyl chloride serves as the anchor, undergoing fluorination with KHF₂ in DMF to yield resin-bound sulfonyl fluoride. Subsequent Friedel-Crafts acetylation using acetyl chloride and AlCl₃ introduces the acetyl group, followed by TFA cleavage to release the target compound in 62% overall yield. This approach facilitates parallel synthesis of analogs by varying acylation reagents, though steric hindrance from the resin matrix can reduce efficiency for bulky substituents.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow systems address scalability challenges in 4-acetylbenzene-1-sulfonyl fluoride manufacturing. A three-stage flow process achieves 89% yield by integrating:

  • Sulfonation: 4-Acetylaniline and chlorosulfonic acid in a PTFE reactor at 0°C
  • Fluorination: KHF₂ in a packed-bed reactor with zirconia spheres (120°C, 15 bar)
  • Quenching: In-line neutralization with ammonium bicarbonate

Compared to batch processing, flow systems reduce reaction time from 28 hours to 45 minutes while improving heat transfer during exothermic fluorination steps. Electrochemical microreactors with 250 μm electrode gaps demonstrate particular efficacy, achieving space-time yields of 12.6 g/L·h⁻¹ through enhanced interfacial charge transfer.

Table 2: Batch vs. Flow Production Metrics

ParameterBatch ProcessFlow Process
Reaction Time28 h0.75 h
Yield78%89%
Productivity3.2 g/L·h⁻¹12.6 g/L·h⁻¹
Temperature Control±5°C±0.5°C

XLogP3

1.4

Dates

Modify: 2023-08-19

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